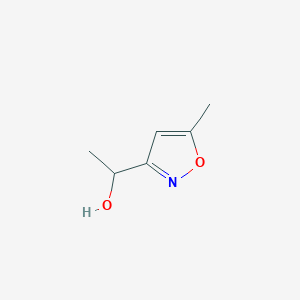
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol” is a compound with the CAS Number: 95104-46-4 . It has a molecular weight of 127.14 . The IUPAC name for this compound is 1-(5-methyl-3-isoxazolyl)ethanol . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3 . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol and its derivatives have been explored in various synthesis processes. For example, Rashdan et al. (2021) used a related compound in the synthesis of potential antiviral agents against COVID-19. The study focused on synthesizing thiadiazole and triazole hybrids, indicating a potential application in drug discovery for infectious diseases (Rashdan et al., 2021).
Coordination Polymers and Molecular Structure Studies
The compound and its related derivatives have been used in the synthesis of coordination polymers. Yang et al. (2013) synthesized a series of coordination polymers using bis(triazole) ligands, including those related to this compound, for crystal structure analyses (Yang et al., 2013).
Chemical Analyses and Spectroscopic Investigations
Several studies have focused on the detailed chemical analysis and spectroscopic investigations of compounds related to this compound. For instance, Ahmed et al. (2016) conducted crystal structure analyses and spectroscopic studies on triazole derivatives, highlighting the importance of such compounds in understanding molecular interactions and properties (Ahmed et al., 2016).
Biological Activity and Potential Applications
The biological activities of derivatives have been explored, such as in the work by Haggam (2021), who synthesized novel derivatives for antifungal screening. This implies potential applications in the development of new antifungal agents (Haggam, 2021).
Corrosion Inhibition
Jawad et al. (2020) studied a derivative as a corrosion inhibitor for mild steel in hydrochloric acid. This indicates its potential use in industrial applications for protecting metals against corrosion (Jawad et al., 2020).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol” were not found, it’s worth noting that heterocyclic compounds like imidazole have a broad range of chemical and biological properties and are used in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95104-46-4 |
Source


|
| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)
![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)

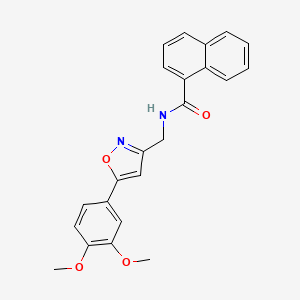

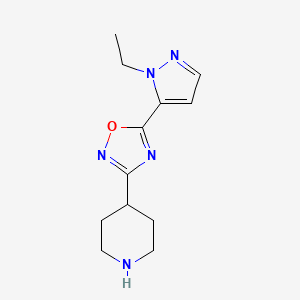
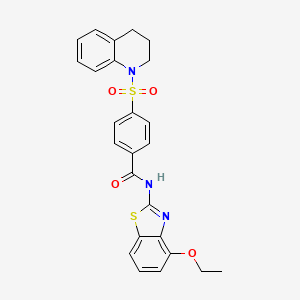
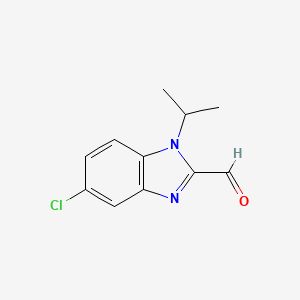
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)
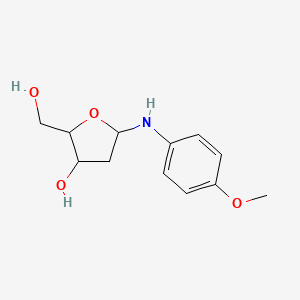

![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)
![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)